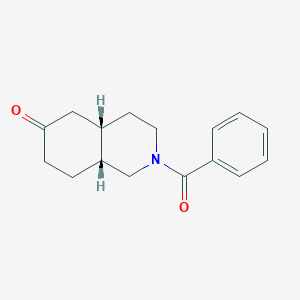

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound has been synthesized from quinine, exploring various intermediates like quininone, meroquinene tert-butyl ester, benzamide, and others. This study not only highlights the synthesis route but also provides insight into the chemical reactivity and potential applications of this compound in complex organic synthesis processes.Molecular Structure Analysis

The molecular formula of “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” is C16H19NO2 . The molecular weight is 257.33 .Chemical Reactions Analysis

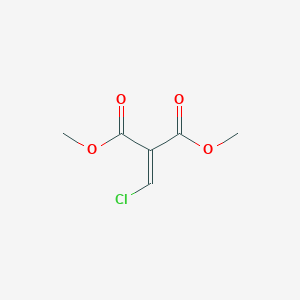

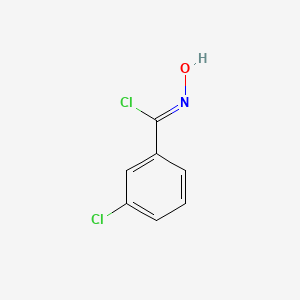

The reactivity of 8-Isoquinolinones derived from “(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” with acetylenedicarboxylate derivatives has been explored. This reactivity results in the formation of pyrano [2,3,4-ij]isoquinolines and complex benzo [de]chromenes, indicating potential applications in synthesizing novel organic compounds.Physical And Chemical Properties Analysis

“(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone” is a solid at 20 degrees Celsius . It appears as a white to light yellow powder or crystal . The compound is soluble in methanol . The specific rotation [a]20/D is -50.0 to -64.0 deg (C=1, MeOH) .Applications De Recherche Scientifique

Synthesis from Quinine : The compound has been synthesized from quinine, exploring various intermediates like quininone, meroquinene tert-butyl ester, benzamide, and others. This study not only highlights the synthesis route but also provides insight into the chemical reactivity and potential applications of this compound in complex organic synthesis processes (Hutchison et al., 2003).

Reactivity with Acetylenedicarboxylate Derivatives : Another study explored the reactivity of 8-Isoquinolinones derived from (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone with acetylenedicarboxylate derivatives. This reactivity results in the formation of pyrano[2,3,4-ij]isoquinolines and complex benzo[de]chromenes, indicating potential applications in synthesizing novel organic compounds (Fernández et al., 2019).

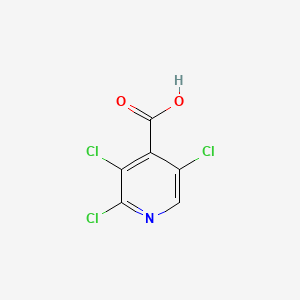

Electrophilic Reactions : The activation of isoquinolinols and their electrophilic reactions have been studied, highlighting the formation of various isoquinolinone derivatives. This study adds another layer to the understanding of the chemical behavior of isoquinolinone compounds and their derivatives (Koltunov et al., 2002).

Application in Synthesis of Isoquinoline Alkaloids : Research on the rhizoma of Coptis chinensis led to the isolation of various isoquinoline alkaloids, indicating the relevance of these compounds in the synthesis and study of natural products (Qing, 2007).

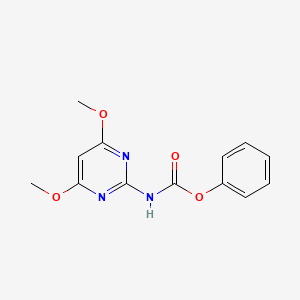

Antimicrobial and Docking Studies : The compound has been included in the synthesis and antimicrobial study of new chalcones incorporating the isoquinoline moiety. These studies not only explore the antimicrobial potential but also involve docking studies to understand the binding affinities of these compounds (Mukhtar et al., 2022).

Aggregation Enhanced Emission and Solid State Emission : Studies have been conducted on naphthalimide derivatives related to isoquinolinone to understand their nanoaggregate formation and emission properties. These insights are valuable for potential applications in materials science and photonics (Srivastava et al., 2016).

Propriétés

IUPAC Name |

(4aS,8aR)-2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZFDJVZOKTWRW-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482984 |

Source

|

| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

CAS RN |

52390-26-8 |

Source

|

| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.